
Chondroitin Sulfate Potassium Salt (Technical Grade)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chondroitin Sulfate Potassium Salt (Technical Grade) is a sulfated glycosaminoglycan composed of a chain of alternating sugars (N-acetylgalactosamine and glucuronic acid). It is commonly found in the cartilage of animals and is often used in dietary supplements and pharmaceuticals for its potential benefits in joint health and osteoarthritis treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chondroitin Sulfate Potassium Salt can be synthesized through various methods, including extraction from animal cartilage, microbial fermentation, and chemical synthesis. The extraction process typically involves enzymatic digestion of cartilage tissue using proteolytic enzymes like papain or trypsin, followed by purification steps such as precipitation and filtration .
Industrial Production Methods
Industrial production of Chondroitin Sulfate Potassium Salt often involves the use of bovine or shark cartilage as raw materials. The cartilage is first cleaned and ground into a fine powder. It is then subjected to enzymatic hydrolysis to break down the proteins and release the chondroitin sulfate. The resulting solution is purified through filtration, precipitation, and drying to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Chondroitin Sulfate Potassium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Due to its polyanionic nature, it can interact with metal ions such as calcium, magnesium, and strontium .
Common Reagents and Conditions
Common reagents used in the reactions involving Chondroitin Sulfate Potassium Salt include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the glycosaminoglycan structure .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Chondroitin Sulfate Potassium Salt can lead to the formation of aldehyde or carboxyl groups, while reduction can result in the formation of alcohol groups .
Aplicaciones Científicas De Investigación
Chondroitin Sulfate Potassium Salt has a wide range of scientific research applications, including:
Mecanismo De Acción
Chondroitin Sulfate Potassium Salt exerts its effects through various mechanisms. It interacts with proteins and receptors on the cell surface, influencing cell signaling pathways and modulating the activity of enzymes involved in cartilage metabolism. It also forms hydrated gels that provide mechanical support to tissues and facilitate the diffusion of nutrients and waste products .
Comparación Con Compuestos Similares
Similar Compounds
Hyaluronic Acid: Another glycosaminoglycan with similar applications in joint health and tissue engineering.
Glucosamine Sulfate: Often used in combination with Chondroitin Sulfate for joint health supplements.
Keratan Sulfate: Found in cartilage and cornea, with similar structural and functional properties.
Uniqueness
Chondroitin Sulfate Potassium Salt is unique due to its specific sulfation pattern and molecular weight, which influence its biological activity and therapeutic potential. Its ability to interact with a wide range of proteins and receptors makes it a versatile compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C17H28NO12S- |
|---|---|
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
[(1R,2S,3R,4S,5R)-4-acetamido-2-[(2R,3R,4R,5S,6S)-6-carboxy-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-3-hydroxy-5-methylcyclohexyl]methyl sulfite |
InChI |
InChI=1S/C17H29NO12S/c1-6-4-8(5-28-31(25)26)13(10(20)9(6)18-7(2)19)29-17-12(22)11(21)14(27-3)15(30-17)16(23)24/h6,8-15,17,20-22H,4-5H2,1-3H3,(H,18,19)(H,23,24)(H,25,26)/p-1/t6-,8-,9+,10-,11-,12-,13+,14+,15+,17-/m1/s1 |
Clave InChI |
LRXACSUWSYQDDR-HTRIBCHXSA-M |
SMILES isomérico |
C[C@@H]1C[C@@H]([C@@H]([C@@H]([C@H]1NC(=O)C)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)OC)O)O)COS(=O)[O-] |
SMILES canónico |
CC1CC(C(C(C1NC(=O)C)O)OC2C(C(C(C(O2)C(=O)O)OC)O)O)COS(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin](/img/structure/B13857598.png)
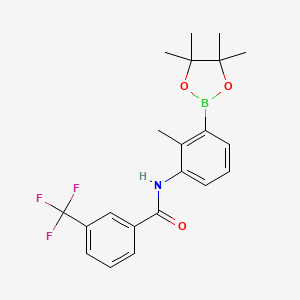
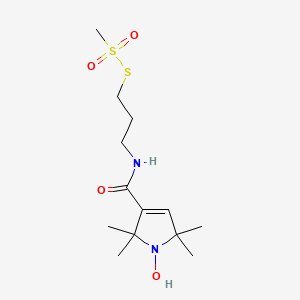



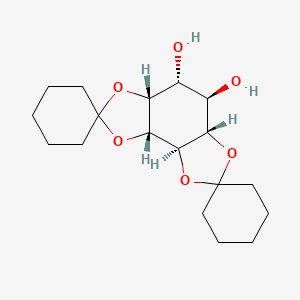

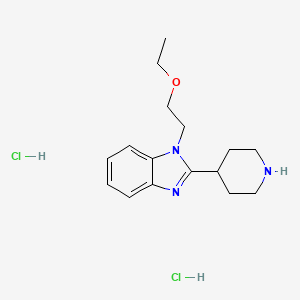
![4-Bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B13857650.png)

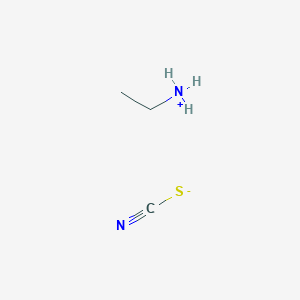
![5-[(4-Chlorophenyl)methyl]-4-propyl-1,3-thiazol-2-amine](/img/structure/B13857677.png)

